![molecular formula C16H13NO B602394 5-Acetyl-5H-dibenz[b,f]azepine CAS No. 19209-60-0](/img/structure/B602394.png)
5-Acetyl-5H-dibenz[b,f]azepine
Overview
Description
5-Acetyl-5H-dibenz[b,f]azepine is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b .Molecular Structure Analysis
The molecular structure of 5-Acetyl-5H-dibenz[b,f]azepine is represented by the empirical formula C14H11N . The molecular weight is 193.24 . The structure of the title compound has been determined by direct methods from diffractometer data, and refined by full-matrix least squares .Chemical Reactions Analysis
The reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b .Physical And Chemical Properties Analysis
The melting point of 5-Acetyl-5H-dibenz[b,f]azepine is 196-199 °C (lit.) . It is soluble in ethyl acetate at 25 mg/mL, clear, yellow to orange .Scientific Research Applications
Synthesis of 10-arylated Dibenzo[b,f]azepines
A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed . The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step . This problem was overcome by the N-acetylation of the amino group, which facilitated the abovementioned coupling reactions to afford the desired 10-arylated dibenzoazepines .
Preparation of Pharmacologically Important Dibenzoazepine-Pyridazine Derivatives
5H-Dibenz[b,f]azepine can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives .
Synthesis of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one
5H-Dibenz[b,f]azepine can be used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .
Research on Atropisomerism
The analogs of 5H-dibenz[b,f]azepine, a pharmaceutically important structure, is present in many antidepressant drugs such as carbamazepine . This compound is used for the treatment of epilepsy, bipolar disorder, trigeminal neuralgia, and other neurological disorders . In the course of research on the atropisomerism of benzo-fused seven-membered-ring nitrogen-heterocycles, the conformation of carbamazepine was of particular interest .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as carbamazepine, primarily target voltage-gated sodium channels in nerve and muscle cells .
Mode of Action
It’s known to act as an organic electrophile in the p4s10/acyloin reaction . It’s also used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists .
Biochemical Pathways
It’s used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It’s also used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .
Pharmacokinetics
It’s soluble in ethyl acetate , which could potentially influence its bioavailability.
Result of Action
It’s known to cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Acetyl-5H-dibenz[b,f]azepine. For instance, it should be handled in a well-ventilated place to avoid formation of dust and aerosols . It’s also recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam .
Safety and Hazards
While specific safety and hazards information for 5-Acetyl-5H-dibenz[b,f]azepine is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Future research could focus on the reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite . This reaction led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b . This could open up new possibilities for the synthesis of related compounds.
properties
IUPAC Name |
1-benzo[b][1]benzazepin-11-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQPHLCMJMVXLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q & A
Q1: What is the significance of the reaction of 5-Acetyl-5H-dibenz[b,f]azepines with sodium hypochlorite?
A1: This reaction is significant because it leads to the formation of 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine (1). [] This epoxide serves as a crucial intermediate for further synthetic transformations. For example, it can be rearranged in the presence of lithium iodide to produce a ketone, which can then be used to synthesize 10-alkoxy-5H-dibenz[b,f]azepines. []
Q2: How is the Diels-Alder reaction employed in the synthesis of 9H-tribenz[b,d,f]azepine?
A2: The paper describes using 10,11-didehydro-5-acetyl-5H-dibenz[b,f]azepine (7), a reactive intermediate, as a diene in a Diels-Alder reaction with 1,3-cyclohexadiene. [] This reaction forms a cycloadduct, which upon undergoing a retro-Diels-Alder reaction and subsequent hydrolysis, yields the desired 9H-tribenz[b,d,f]azepine. [] This demonstrates the utility of 5-Acetyl-5H-dibenz[b,f]azepine derivatives in constructing complex tricyclic compounds.
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